Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
The synthesis of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form methyl 5-chlorothiophene-2-carboxylate.
Substitution Reaction: The hydroxyl group of propargyl alcohol is converted to a leaving group, often using a halogenating agent like thionyl chloride, to form propargyl chloride.
Nucleophilic Substitution: The propargyl chloride reacts with methyl 5-chlorothiophene-2-carboxylate under basic conditions to form the desired product, this compound.
Chemical Reactions Analysis
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Sonogashira Coupling: The prop-2-yn-1-yloxy group makes the compound suitable for Sonogashira coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: This compound has a chlorosulfonyl group instead of the prop-2-yn-1-yloxy group, leading to different reactivity and applications.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: The presence of a methylsulfamoyl group imparts different biological activities and chemical properties.
Biological Activity
Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H9ClO3S
- CAS Number : 1774902-38-3
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. A study focusing on various thiophene derivatives found that those with halogen substitutions, such as chlorine, often enhance the antimicrobial efficacy. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, it was effective against human breast cancer cells (MCF7), with a reported IC50 value indicating significant growth inhibition at low concentrations .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest |
A549 | 18 | Reactive oxygen species generation |
The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is a known pathway for inducing apoptosis in cancer cells . Additionally, the compound may interact with specific cellular pathways involved in cell proliferation and survival.
Case Studies
A notable case study involved the application of this compound in a xenograft model for breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C9H7ClO3S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
methyl 5-chloro-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h1,5H,4H2,2H3 |
InChI Key |
DLIKMLROTLTWGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC#C |
Origin of Product |
United States |
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